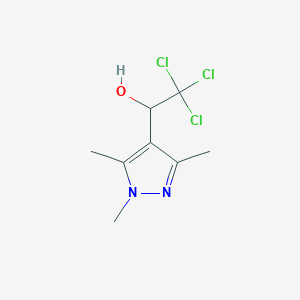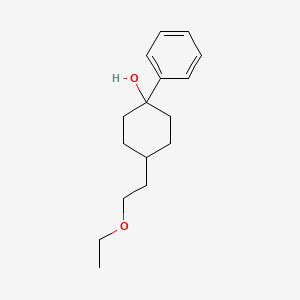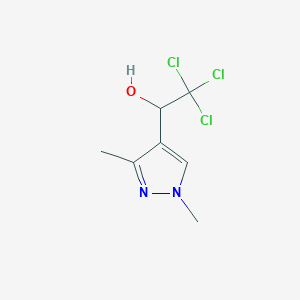![molecular formula C13H11N3O B1396476 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1338664-59-7](/img/structure/B1396476.png)
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Overview
Description
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as 2MPP, is a pyrazolo[1,5-a]pyrazin-4-one (PP) derivative that has been studied for its potential application in scientific research. PP derivatives are a class of compounds that contain a pyrazole ring and a pyridine ring, and are known for their ability to act as ligands for metal ions and as inhibitors of enzymes. 2MPP has been studied for its ability to interact with enzymes and metal ions, as well as its biochemical and physiological effects. In
Scientific Research Applications
Cancer Treatment Potential
- Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one demonstrate inhibitory effects against the growth of A549 and H322 lung cancer cells. The synthesis of these compounds has been achieved through microwave-assisted one-step and solvent-free reactions, yielding good yields. The structures are characterized by various spectroscopic methods, including IR, (1)H NMR, mass spectroscopy, and X-ray diffraction analysis. These compounds exhibit dosage-dependent inhibitory effects on cancer cell growth, suggesting their potential as therapeutic agents (Zheng, Shao, Zhao, & Miao, 2011).
Fluorescent Compounds for Spectroscopy
- Novel fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety have been synthesized for use in spectroscopic applications. These compounds exhibit interesting optical properties, including UV-vis absorption and fluorescence, and their structural characterization is achieved through various spectroscopic techniques. The pH-dependent UV-vis absorption of these compounds in methanol-H2O solutions was also studied, indicating potential applications in pH-sensitive environments (Zheng, Gong, Liu, Liu, & Zhao, 2011).
Anti-Inflammatory and Ulcerogenicity Studies
- Derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, closely related to pyrazolo[1,5-a]pyrazin-4(5H)-one, have shown promising anti-inflammatory activity. Studies involving animal models have demonstrated the effectiveness of these compounds in reducing inflammation, comparable to reference drugs like indomethacin. Notably, some compounds exhibit minimal ulcerogenic effects, which is a significant advantage in drug development (El-Tombary, 2013).
Potential in Analgesic and Anti-Inflammatory Treatments
- Pyrazolo[1,5-a]pyrimidine derivatives, incorporating phenylsulfonyl moiety, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds were found to exhibit high analgesic and anti-inflammatory effects, with some surpassing the effectiveness of indomethacin, a standard reference drug. This research highlights the potential of these derivatives in developing new analgesic and anti-inflammatory agents (Shaaban, Saleh, Mayhoub, Mansour, & Farag, 2008).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Related compounds have been associated with the inhibition of acetylcholinesterase (ache) activity and malondialdehyde (mda) level in the brain of alevins .
Pharmacokinetics
A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its inactive cyclic form showed improved plasma exposure .
Result of Action
Related compounds have been associated with neurotoxic potentials, affecting the ache activity and mda level in the brain of alevins .
Action Environment
The synthesis of related compounds has been reported to be influenced by different acidic media .
Biochemical Analysis
Biochemical Properties
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound has been found to interact with various proteins involved in signal transduction pathways, thereby modulating cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Its impact on cellular metabolism includes modulation of metabolic enzymes and pathways, which can affect the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, it binds to the active sites of enzymes, such as CDKs, leading to their inhibition . Additionally, this compound can interact with transcription factors, thereby influencing gene expression . The compound’s ability to modulate enzyme activity and gene expression is central to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further processed by conjugation reactions . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it exerts its biological effects . For example, its localization in the nucleus allows it to interact with transcription factors and influence gene expression, while its presence in mitochondria can impact cellular metabolism and apoptosis .
properties
IUPAC Name |
2-(2-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-4-2-3-5-10(9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIDDFLKSPZOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1396393.png)
![3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B1396394.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396399.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)


![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)
![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)

![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)